(S)-2-Aminopent-4-enoic acid hydrochloride

Description

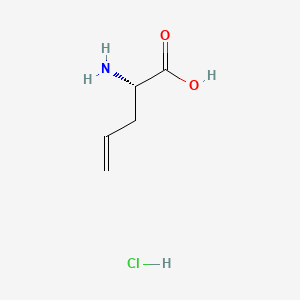

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-aminopent-4-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDZZOWASZMNQW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195316-72-4 | |

| Record name | L-2-Allylglycine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Aminopent-4-enoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-Allylglycine hydrochloride, is a crucial molecule in neuroscience research, primarily utilized for its potent inhibitory effects on the biosynthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its mechanism of action as an inhibitor of glutamate decarboxylase (GAD). The information is presented to support its application in drug discovery and development, particularly in the study of epilepsy and neuronal excitability.

Chemical Properties

This compound is the hydrochloride salt of the naturally occurring unsaturated amino acid, (S)-2-aminopent-4-enoic acid. The presence of the hydrochloride enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.[1]

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| CAS Number | 195316-72-4 | [1] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water and alcohol | [1][2] |

| Melting Point | Not available (Free acid decomposes at ~300°C) | [2] |

| Boiling Point | Not applicable | |

| pKa (Predicted, Racemic) | 2.22 ± 0.10 |

Spectral Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Representative spectral data are summarized in Table 2.

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in D₂O: ~5.8-6.0 ppm (m, 1H, -CH=CH₂), ~5.2-5.4 ppm (m, 2H, -CH=CH₂), ~4.0-4.2 ppm (t, 1H, α-CH), ~2.6-2.8 ppm (m, 2H, -CH₂-CH=). |

| ¹³C NMR | Expected chemical shifts (δ) in D₂O: ~175 ppm (C=O), ~132 ppm (-CH=CH₂), ~120 ppm (-CH=CH₂), ~55 ppm (α-C), ~35 ppm (-CH₂-). |

| FT-IR | Characteristic absorption bands (cm⁻¹): ~3400-2500 (O-H and N-H stretching), ~1730 (C=O stretching), ~1640 (C=C stretching), ~1580 (N-H bending). |

| Mass Spectrometry | Expected m/z for the free amino acid [M+H]⁺: 116.0706. |

Biological Activity and Mechanism of Action

The primary biological role of (S)-2-Aminopent-4-enoic acid is its function as a potent inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA.[3][4] It acts as a pro-drug, being metabolized in vivo to the active inhibitor, 2-keto-4-pentenoic acid (KPA).

Inhibition of Glutamate Decarboxylase (GAD)

The inhibition of GAD by (S)-2-Aminopent-4-enoic acid is a classic example of "suicide inhibition." The mechanism involves the following steps:

-

Metabolic Activation: (S)-2-Aminopent-4-enoic acid is converted to 2-keto-4-pentenoic acid (KPA) by a transaminase enzyme.

-

Enzyme Binding: KPA enters the active site of GAD.

-

Irreversible Inhibition: The α-keto group of KPA is thought to form a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the GAD active site. Subsequently, a nucleophilic residue within the active site attacks the double bond of KPA in a Michael addition reaction, leading to the formation of a covalent adduct and irreversible inactivation of the enzyme.

This inhibition of GAD leads to a reduction in GABA biosynthesis, resulting in decreased GABAergic neurotransmission and a state of neuronal hyperexcitability, which can manifest as convulsions. This property makes it a valuable tool for studying the mechanisms of epilepsy.

Quantitative Inhibition Data

The inhibitory potency of (+)-allylglycine and its active metabolite has been determined in vitro.

Table 3: GAD Inhibition Constants

| Compound | Inhibition Constant (Ki) | Species/Tissue |

| (+)-Allylglycine | ~50 mM | In vitro |

| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM | In vitro |

Note: The data presented is for the (+) enantiomer, which is expected to have similar activity to the (S) enantiomer.

Signaling Pathway

The inhibition of GAD by (S)-2-Aminopent-4-enoic acid disrupts the balance between excitatory and inhibitory neurotransmission in the brain.

Caption: Mechanism of GAD inhibition by (S)-2-Aminopent-4-enoic acid.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from the synthesis of its methyl ester. This procedure involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor.

Workflow for Synthesis

Caption: General workflow for the synthesis of the target compound.

Materials:

-

N-Boc-(S)-2-aminopent-4-enoic acid

-

Dry Dichloromethane (DCM)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Round-bottom flask

-

Magnetic stirrer

-

Gas dispersion tube

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-(S)-2-aminopent-4-enoic acid in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the gas dispersion tube and concentrate the solution under reduced pressure using a rotary evaporator to yield this compound as a solid.

-

The crude product can be further purified by recrystallization if necessary.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reversed-phase HPLC. The following is a general method that can be optimized for specific instrumentation.

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. |

| Gradient Program | Start at 5% B. Linear gradient from 5% to 50% B over 15 minutes. |

Glutamate Decarboxylase (GAD) Activity Assay

The inhibitory effect of (S)-2-Aminopent-4-enoic acid on GAD activity can be quantified using a radiometric assay.

Materials:

-

Brain tissue homogenate (as a source of GAD)

-

L-[1-¹⁴C]glutamic acid

-

Potassium phosphate buffer (pH 7.2)

-

Pyridoxal 5'-phosphate (PLP)

-

This compound (inhibitor)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare brain tissue homogenates in ice-cold potassium phosphate buffer containing PLP.

-

Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding L-[1-¹⁴C]glutamic acid.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Terminate the reaction by adding acid (e.g., sulfuric acid).

-

Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a basic solution) placed in a sealed vial.

-

Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound is an indispensable pharmacological tool for investigating the GABAergic system. Its well-characterized mechanism of action as a suicide inhibitor of GAD provides a reliable method for inducing a state of reduced GABAergic tone, thereby facilitating the study of neuronal excitability and seizure-related pathologies. The experimental protocols and chemical data provided in this guide are intended to support the continued use and exploration of this compound in neuroscience and drug development.

References

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Aminopent-4-enoic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (S)-2-Aminopent-4-enoic acid hydrochloride, a compound of interest in neuroscience research. This document details the key physicochemical properties, provides a summary of spectroscopic data, outlines experimental protocols for its characterization and synthesis, and illustrates its primary mechanism of action.

Compound Overview

This compound, also known as L-Allylglycine hydrochloride, is the hydrochloride salt of a naturally occurring non-proteinogenic amino acid.[][2][3] It is characterized by a terminal vinyl group and a chiral center at the alpha-carbon with an (S)-configuration.[] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-aminopent-4-enoic acid;hydrochloride | [2][3] |

| Synonyms | L-Allylglycine hydrochloride, (S)-(-)-2-Amino-4-pentenoic acid hydrochloride | [2] |

| CAS Number | 195316-72-4 | [2][3] |

| Molecular Formula | C5H10ClNO2 | [][3] |

| Molecular Weight | 151.59 g/mol | [][3] |

| Appearance | Solid | [2] |

| Melting Point | 283°C (decomposes) | [2] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Predicted for Hydrochloride Salt in D₂O): The proton NMR spectrum of the hydrochloride salt is expected to show signals corresponding to the five distinct proton environments. The protonation of the amino group to form an ammonium salt (-NH3+) will lead to a downfield shift of the adjacent α-proton (H-2) compared to the free base.

¹³C NMR Spectrum (Predicted for Hydrochloride Salt in D₂O): The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. Similar to the ¹H NMR, the α-carbon (C-2) is expected to be shifted downfield due to the electron-withdrawing effect of the adjacent ammonium group. A reference spectrum for the closely related compound, (2R)-2-aminopent-4-enol-hydrochloride, can provide valuable insight into the expected chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (COOH) | - | ~175 | Chemical shift is sensitive to pH and solvent. |

| C2 (CH-NH3+) | ~4.0 | ~55 | Downfield shift due to -NH3+ group. |

| C3 (CH2) | ~2.7 | ~35 | |

| C4 (=CH) | ~5.8 | ~130 | |

| C5 (=CH2) | ~5.3 | ~120 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The predictions are based on typical chemical shifts for similar functional groups and comparison with the spectrum of the free base and related hydrochloride salts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Characteristic FTIR Absorption Bands for (S)-2-Aminopent-4-enoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch of carboxylic acid |

| ~2900 | Medium | N-H stretch of amine (broadened in hydrochloride salt) |

| ~1730 | Strong | C=O stretch of carboxylic acid |

| ~1640 | Medium | C=C stretch of alkene |

| ~1600 | Medium | N-H bend of amine |

| ~990 and ~920 | Strong | =C-H bend of vinyl group |

Note: The spectrum of the hydrochloride salt will show a broad absorption in the 2500-3000 cm⁻¹ region due to the N-H stretching of the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, (S)-2-Aminopent-4-enoic acid, the molecular ion peak [M]+ would be observed at m/z 115. A common fragmentation pathway for α-amino acids is the loss of the carboxyl group, which would result in a fragment ion at m/z 70.

Experimental Protocols

Synthesis of this compound

The following is a general procedure based on a patented synthesis of allylglycine hydrochloride.[4]

Workflow for the Synthesis of Allylglycine Hydrochloride

Caption: A generalized workflow for the synthesis of allylglycine hydrochloride.

Materials:

-

Allylamine

-

Chloroacetic acid

-

Aqueous alkali solution (e.g., NaOH)

-

Ethyl alcohol

-

Concentrated hydrochloric acid

Procedure:

-

React a large excess of allylamine with one molar equivalent of chloroacetic acid in an aqueous solution at a temperature below 20°C.[4]

-

Add approximately two molar equivalents of an alkali solution to the reaction mixture.[4]

-

Distill the mixture to remove any unreacted allylamine.[4]

-

Evaporate the remaining solution to dryness.[4]

-

Extract the resulting solid residue with ethyl alcohol containing an excess of concentrated hydrochloric acid.[4]

-

Crystallize the this compound from the alcoholic extract.[4]

NMR Sample Preparation

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

Procedure:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

FTIR Sample Preparation (ATR)

Materials:

-

This compound

-

Spatula

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Place a small, representative sample of the solid compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the FTIR spectrum.

Mass Spectrometry Sample Preparation (ESI)

Materials:

-

This compound

-

Solvent (e.g., methanol, water with 0.1% formic acid)

-

Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent.

-

Infuse the solution directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Mechanism of Action: Inhibition of GABA Synthesis

(S)-2-Aminopent-4-enoic acid is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[5] Inhibition of GAD leads to a reduction in GABA levels, which can result in neuronal hyperexcitability.

Signaling Pathway of GAD Inhibition by L-Allylglycine

References

- 2. L-Allylglycine synthesis - chemicalbook [chemicalbook.com]

- 3. L-2-Allylglycine Hydrochloride | C5H10ClNO2 | CID 44630067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 5. 16338-48-0|(S)-2-Aminopent-4-enoic acid|BLD Pharm [bldpharm.com]

(S)-2-Aminopent-4-enoic acid hydrochloride molecular weight and formula

An In-depth Technical Guide to (S)-2-Aminopent-4-enoic Acid Hydrochloride: Molecular Properties and Characterization

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This guide provides a focused analysis of this compound, a chiral amino acid derivative with significant potential in synthetic and medicinal chemistry.

Core Molecular Data

The fundamental molecular attributes of (S)-2-Aminopent-4-enoic acid and its hydrochloride salt are summarized below. The hydrochloride form enhances the compound's stability and solubility in aqueous media, a crucial factor for many biological and chemical applications.

| Chemical Entity | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-2-Aminopent-4-enoic acid | C5H9NO2[1][2][3][4][5] | 115.13[1][3][4][5] |

| This compound | C5H10ClNO2[6][7] | 151.59[6][7] |

Experimental Determination of Molecular Formula and Weight

The empirical and molecular formulas, along with the precise molecular weight, are critical parameters determined through a combination of elemental analysis and mass spectrometry.

Elemental Analysis Protocol

Objective: To determine the empirical formula by quantifying the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 1-3 mg) is combusted in a furnace at approximately 900-1200 °C.

-

Combustion: The combustion process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are subsequently reduced back to N2.

-

Gas Chromatography Separation: The resulting gaseous products are passed through a gas chromatography column to separate them.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

-

Halogen and Oxygen Analysis: Chlorine is determined by titration or ion chromatography after combustion and absorption in a suitable solution. Oxygen is typically determined by pyrolysis in a furnace with a carbon catalyst, converting oxygen to carbon monoxide (CO), which is then quantified.

-

Calculation: The percentage of each element is used to calculate the simplest whole-number ratio of atoms, yielding the empirical formula.

Mass Spectrometry Protocol

Objective: To determine the precise molecular weight and confirm the molecular formula.

Methodology:

-

Ionization: A dilute solution of the sample is introduced into a high-resolution mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acids.

-

Mass Analysis: The ionized molecules (molecular ions) are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak with the highest m/z value typically corresponds to the molecular ion [M+H]+. The high-resolution instrument provides a highly accurate mass measurement, which can be used to confirm the molecular formula by comparing the experimental mass to the theoretical mass calculated for the proposed formula.

Workflow and Pathway Visualizations

To further elucidate the processes involved in characterizing this compound, the following diagrams illustrate the logical workflow for its analysis.

Caption: Workflow for Empirical Formula Determination.

Caption: Workflow for Molecular Weight Determination.

Caption: Logical Relationship for Molecular Formula Confirmation.

References

- 1. 2-AMINOPENT-4-ENOIC ACID | CAS 16338-48-0 [matrix-fine-chemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chembk.com [chembk.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]

- 6. This compound (195316-72-4) for sale [vulcanchem.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

Technical Guide: (S)-2-Aminopent-4-enoic Acid Hydrochloride

CAS Number: 195316-72-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-2-Aminopent-4-enoic acid hydrochloride, a compound of significant interest in neuroscience and antimicrobial research. This document collates critical data on its chemical properties, biological activity, and synthetic pathways, presenting it in a format tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as L-Allylglycine hydrochloride, is the hydrochloride salt of the (S)-enantiomer of 2-aminopent-4-enoic acid. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.[1] Its structure features a terminal alkene group, which is key to its chemical reactivity, and a chiral center at the alpha-carbon, which is crucial for its specific biological interactions.[1]

| Property | Value | Reference |

| CAS Number | 195316-72-4 | [1] |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| IUPAC Name | (2S)-2-aminopent-4-enoic acid;hydrochloride | [1] |

| Synonyms | L-Allylglycine hydrochloride, (S)-(-)-2-Amino-4-pentenoic acid hydrochloride | [2][3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in water | [1][5] |

Biological Activity and Mechanism of Action

The biological effects of (S)-2-Aminopent-4-enoic acid are primarily centered on its role as an enzyme inhibitor. Its two most prominent activities are the inhibition of glutamate decarboxylase in the central nervous system and a broader antimicrobial effect against various bacterial strains.

(S)-2-Aminopent-4-enoic acid is a well-established inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[2][6][7] This inhibition leads to reduced GABA levels in the brain, disrupting the excitatory/inhibitory balance and causing neuronal hyperexcitability, which can induce seizures.[6][7] For this reason, it is widely used as a tool in preclinical epilepsy models.

The inhibitory mechanism is believed to be a form of "suicide inhibition". While (S)-2-aminopent-4-enoic acid itself is a relatively weak inhibitor, it is metabolized in vivo to 2-keto-4-pentenoic acid.[6][8] This metabolite then irreversibly inhibits GAD by interacting with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor.[6]

Plausible Mechanism of GAD Inhibition

Caption: Proposed mechanism of GAD inhibition by (S)-2-Aminopent-4-enoic acid.

This compound has demonstrated antimicrobial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1] The proposed mechanism involves the inhibition of essential bacterial enzymes required for processes like cell wall synthesis or protein production.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not widely reported in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in a single, consolidated source. The following sections provide representative methodologies based on established chemical and biological procedures.

The synthesis of this compound can be envisioned as a multi-step process, typically starting from a protected amino acid precursor. A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group.[1] A detailed protocol for a similar compound, N-(Boc)-Allylglycine Methyl Ester, has been published in Organic Syntheses, providing a strong basis for this workflow.[9][10]

Synthetic Workflow Diagram

Caption: A plausible synthetic workflow for (S)-2-Aminopent-4-enoic acid HCl.

Step 1: Synthesis of N-(Boc)-Allylglycine Methyl Ester (Adapted Protocol) This procedure is adapted from a published method for a related compound.[9][10] It involves the conversion of a Boc-protected serine derivative to an iodide, followed by a palladium-catalyzed cross-coupling with vinyl bromide.

-

Materials: Boc-L-serine methyl ester, triphenylphosphine, imidazole, iodine, activated zinc, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri(o-tolyl)phosphine, vinyl bromide, various solvents and reagents for workup and purification.

-

Procedure Outline:

-

Iodination: The hydroxyl group of the Boc-protected serine methyl ester is converted to an iodide using triphenylphosphine, imidazole, and iodine in dichloromethane.

-

Organozinc Formation: The resulting iodide is reacted with activated zinc to form an organozinc reagent.

-

Cross-Coupling: The organozinc reagent is coupled with vinyl bromide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand to yield N-(Boc)-allylglycine methyl ester.

-

Purification: The product is purified using column chromatography.

-

Step 2: Saponification (Ester Hydrolysis) The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Materials: N-(Boc)-allylglycine methyl ester, lithium hydroxide (or NaOH), tetrahydrofuran (THF), water.

-

Procedure Outline:

-

Dissolve the ester in a mixture of THF and water.

-

Add an aqueous solution of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with a mild acid (e.g., citric acid or dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(Boc)-(S)-2-aminopent-4-enoic acid.

-

Step 3: Deprotection and Hydrochloride Salt Formation The Boc group is removed, and the final hydrochloride salt is formed simultaneously.

-

Materials: N-(Boc)-(S)-2-aminopent-4-enoic acid, 4M HCl in 1,4-dioxane, diethyl ether.

-

Procedure Outline:

-

Dissolve the N-Boc protected amino acid in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).

-

Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature.

-

Monitor the reaction for the completion of deprotection (e.g., by TLC).

-

The hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield pure this compound.

-

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against GAD.

-

Principle: The assay measures the production of GABA from glutamate. The amount of GABA produced is quantified, often using HPLC after derivatization or through a coupled enzyme assay.

-

Materials: Recombinant or purified GAD enzyme, L-glutamic acid (substrate), pyridoxal 5'-phosphate (PLP, cofactor), this compound (inhibitor), assay buffer (e.g., potassium phosphate buffer, pH 7.2), derivatizing agent (e.g., o-phthalaldehyde), HPLC system.

-

Procedure Outline:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a microplate or microcentrifuge tubes, pre-incubate the GAD enzyme with each inhibitor concentration for a defined period at a controlled temperature (e.g., 37°C). Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding the substrate, L-glutamic acid.

-

Allow the reaction to proceed for a fixed time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding acid or heating).

-

Derivatize the product (GABA) to allow for fluorescent or UV detection.

-

Quantify the amount of GABA produced using HPLC.

-

Plot the percentage of GAD activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials: this compound, bacterial strains (E. coli, S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, spectrophotometer.

-

Procedure Outline:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in MHB directly in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity (no bacterial growth).

-

Conclusion

This compound is a valuable chemical probe for studying fundamental biological processes. Its specific inhibition of glutamate decarboxylase makes it an essential tool in neuroscience for modeling seizure disorders and investigating the GABAergic system.[6] Furthermore, its reported antimicrobial properties suggest potential avenues for further investigation in the field of infectious diseases.[1] The synthetic pathways, while requiring multiple steps, are accessible through established organic chemistry methodologies. This guide provides a foundational resource for researchers aiming to synthesize, study, or otherwise utilize this versatile compound.

References

- 1. This compound (195316-72-4) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-2-Allylglycine Hydrochloride; this compound; (S)-(-)-2-Amino-4-pentenoic acid hydrochloride; L-2-ALLYLGLYCINE HYDROCHLORIDE; L-2-Allylglycine; L-2-Amino-4-pentenoic acid; (S)-2-Amino-4-pentenoic Acid Hydrochloride | Chemrio [chemrio.com]

- 4. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 5. (S)-2-Aminopent-4-enoic acid [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. Allylglycine - Wikipedia [en.wikipedia.org]

- 8. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to (S)-2-Aminopent-4-enoic acid hydrochloride (L-Allylglycine HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopent-4-enoic acid hydrochloride, commonly known as L-Allylglycine hydrochloride, is a non-proteinogenic amino acid derivative recognized for its significant biological activities. Structurally, it is characterized by an alpha-amino group, a terminal alkene (vinyl) group, and a specific (S)-stereochemistry at the alpha-carbon, which is crucial for its biological recognition.[1] This compound is a well-established inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3] This inhibition leads to a reduction in GABA levels in the brain, resulting in convulsant activity, which makes it a valuable tool in neuroscience for modeling epilepsy.[2][3][4] Furthermore, emerging research has indicated its potential as an antimicrobial agent against a range of bacteria.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, biological mechanisms, and detailed experimental protocols for its synthesis and bioactivity assessment.

Nomenclature and Chemical Identity

The compound is identified by various names and registry numbers across different databases and suppliers. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

| Identifier Type | Value |

| IUPAC Name | (2S)-2-aminopent-4-enoic acid;hydrochloride[1][2][] |

| Common Name | L-Allylglycine Hydrochloride[2][] |

| Synonyms | (S)-(-)-2-Amino-4-pentenoic acid hydrochloride, H-Gly(allyl)-OH.HCl, 2-allyl-L-glycine hydrochloride, L-2-Amino-4-pentenoic acid hydrochloride[2][] |

| CAS Number | 195316-72-4[1][] |

| Molecular Formula | C5H10ClNO2[1] |

| Canonical SMILES | C=CCC(C(=O)O)N.Cl[1][] |

| InChI Key | DIDZZOWASZMNQW-WCCKRBBISA-N[] |

Physicochemical and Spectral Properties

L-Allylglycine HCl is a solid at room temperature with good water solubility, a property enhanced by its salt form.[1]

| Property | Value |

| Molecular Weight | 151.59 g/mol [1] |

| Melting Point | 283°C (decomposes)[] |

| Appearance | White crystalline powder[6] |

| pKa (Predicted for Racemate) | 2.22 ± 0.10[7] |

| Solubility | Good solubility in water.[1] Soluble in H2O at 50 mg/mL and in PBS (pH 7.2) at 10 mg/mL.[3][8] |

| Storage Conditions | Store at room temperature.[] For long-term storage in solution, -80°C is recommended.[9] |

| Spectral Data | Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry data are available in various databases for the free base and related compounds.[10][11][12] |

Biological Activity and Mechanism of Action

Inhibition of Glutamate Decarboxylase (GAD)

The primary and most studied biological activity of L-Allylglycine is the inhibition of glutamate decarboxylase (GAD).[2][3] GAD is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of glutamate to form GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, L-Allylglycine reduces the synthesis of GABA, leading to a hyperexcitable neuronal state and convulsions.[3][4] This makes it a classical convulsant used in experimental models of epilepsy.[2] It is suggested that the in vivo activity is more potent due to the metabolic conversion of L-allylglycine to 2-keto-4-pentanoic acid, which is a more potent GAD inhibitor.[8]

Figure 1. Mechanism of GAD inhibition by L-Allylglycine HCl.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria.[1] The proposed mechanism involves the inhibition of essential bacterial enzymes required for processes like cell wall synthesis or protein production.[1]

Experimental Protocols

Chemical Synthesis: General Method

A common method for the synthesis of allylglycine involves the reaction of a large excess of allylamine with chloroacetic acid in an aqueous solution at temperatures below 20°C.[13] The resulting sodium salt of allylglycine is then converted to the hydrochloride salt.[13] Modern synthetic approaches often utilize protected amino acid precursors.[1]

Figure 2. General workflow for the synthesis of L-Allylglycine HCl.

Purification: The crude product can be purified by dissolving it in absolute ethanol and precipitating it with pyridine, followed by recrystallization from aqueous ethanol.[7]

Glutamate Decarboxylase (GAD) Inhibition Assay (Radiometric)

This assay quantifies GAD activity by measuring the conversion of a radiolabeled substrate.[2]

Principle: The enzymatic conversion of L-[1-¹⁴C]glutamic acid to GABA and ¹⁴CO₂ is measured. The radiolabeled ¹⁴CO₂ gas produced is trapped and quantified using liquid scintillation counting.[2]

Methodology:

-

Enzyme Preparation: Homogenize brain tissue (e.g., rat cortex) in an ice-cold potassium phosphate buffer (pH 7.2) containing pyridoxal 5'-phosphate (a GAD cofactor) and a protease inhibitor.[2] Centrifuge the homogenate and use the supernatant as the source of GAD.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of L-Allylglycine HCl for approximately 15 minutes at 37°C.[2]

-

Enzymatic Reaction: Initiate the reaction by adding the substrate, L-[1-¹⁴C]glutamic acid, to the pre-incubated mixture.

-

CO₂ Trapping: Conduct the reaction in a sealed vessel containing a trapping agent (e.g., a filter paper soaked in a basic solution) to capture the evolved ¹⁴CO₂.

-

Quantification: After a set incubation period, terminate the reaction (e.g., by adding acid). Transfer the trapping agent to a scintillation vial with a scintillation cocktail.

-

Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the GAD activity based on the amount of ¹⁴CO₂ produced per unit of time and protein, and determine the inhibitory effect of L-Allylglycine HCl.[2]

Figure 3. Experimental workflow for a radiometric GAD inhibition assay.

Note: An alternative HPLC-based method can be used, which involves quantifying the amount of GABA produced via HPLC after derivatization, avoiding the use of radioactive materials.[2]

Conclusion

This compound is a vital chemical tool for neuroscience research, primarily due to its specific inhibition of glutamate decarboxylase. Its ability to acutely reduce GABA levels provides a reliable method for studying the mechanisms of epilepsy and the role of the GABAergic system in neuronal function. The compound's potential antimicrobial properties open new avenues for investigation in the field of infectious diseases. The well-defined chemical properties and established experimental protocols detailed in this guide serve as a valuable resource for researchers utilizing L-Allylglycine HCl in their studies.

References

- 1. This compound (195316-72-4) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]

- 8. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dl-c-Allylglycine [webbook.nist.gov]

- 11. 16338-48-0|(S)-2-Aminopent-4-enoic acid|BLD Pharm [bldpharm.com]

- 12. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry and Biological Importance of (S)-2-Aminopent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopent-4-enoic acid, also known as L-allylglycine, is a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. Its specific stereochemistry is pivotal to its biological activity, primarily acting as a potent inhibitor of γ-aminobutyric acid (GABA) synthesis. This technical guide provides a comprehensive overview of the stereochemical properties of (S)-2-aminopent-4-enoic acid, its mechanism of action as a glutamate decarboxylase inhibitor, its biological consequences, and its applications in research. Detailed experimental protocols for its use in inducing seizures in animal models and for assaying its enzymatic inhibitory activity are provided, along with quantitative data and visualizations of the relevant biochemical pathways.

Stereochemistry of (S)-2-Aminopent-4-enoic Acid

The biological activity of 2-aminopent-4-enoic acid is critically dependent on its stereochemistry at the α-carbon (C2). The (S)-enantiomer, corresponding to the L-configuration, is the biologically active form.

The Chiral Center and R/S Configuration

The α-carbon of 2-aminopent-4-enoic acid is a chiral center as it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and an allyl group (-CH2CH=CH2). The absolute configuration of this stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Priorities for (S)-2-Aminopent-4-enoic Acid:

-

Examine the atoms directly attached to the chiral carbon:

-

Nitrogen (in -NH2) has the highest atomic number (7).

-

Carbon (in -COOH) and Carbon (in -CH2CH=CH2) both have an atomic number of 6.

-

Hydrogen has the lowest atomic number (1).

-

-

Assign priorities based on atomic number:

-

Priority 1: The amino group (-NH2) due to the nitrogen atom.

-

Priority 4: The hydrogen atom.

-

-

Break the tie between the two carbon-containing groups:

-

For the carboxylic acid group (-COOH), the carbon is double-bonded to one oxygen and single-bonded to another oxygen. We treat the double bond as two separate single bonds to oxygen. So, the atoms attached to this carbon are (O, O, H).

-

For the allyl group (-CH2CH=CH2), the first carbon is bonded to another carbon and two hydrogens (C, H, H).

-

Comparing the highest atomic number atoms attached to these carbons, oxygen (atomic number 8) in the -COOH group takes precedence over carbon (atomic number 6) in the allyl group.

-

Therefore, the carboxylic acid group (-COOH) is Priority 2 , and the allyl group (-CH2CH=CH2) is Priority 3 .

-

-

Determine the configuration:

-

Orient the molecule so that the lowest priority group (H, priority 4) is pointing away from the viewer.

-

Trace the path from priority 1 to 2 to 3.

-

For (S)-2-aminopent-4-enoic acid, this path is counter-clockwise, leading to the "S" (Sinister) designation.

-

Biological Importance: Inhibition of GABA Synthesis

The primary biological significance of (S)-2-aminopent-4-enoic acid lies in its ability to inhibit the synthesis of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1]

Mechanism of Action: Suicide Inhibition of Glutamate Decarboxylase (GAD)

(S)-2-Aminopent-4-enoic acid itself is a weak inhibitor of glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[2] Its potent in vivo effects are due to its metabolic conversion to a more active compound, 2-keto-4-pentenoic acid (KPA).[3] This metabolite acts as a "suicide inhibitor" of GAD.[3]

The mechanism proceeds as follows:

-

Metabolic Activation: (S)-2-aminopent-4-enoic acid is converted to 2-keto-4-pentenoic acid (KPA) via a transamination reaction.[3]

-

Enzyme Inactivation: KPA enters the active site of GAD and forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor. A nucleophilic residue in the GAD active site then attacks the double bond of the allyl group in KPA via a Michael addition.[3] This forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[3]

Proposed mechanism of GAD inhibition by the metabolite of (S)-2-aminopent-4-enoic acid.

Downstream Effects: Neuronal Hyperexcitability

The inhibition of GAD leads to a rapid depletion of GABA in the brain.[4] This reduction in the primary inhibitory neurotransmitter disrupts the delicate balance between excitation and inhibition, leading to a state of neuronal hyperexcitability that can manifest as seizures.[5][6] This makes (S)-2-aminopent-4-enoic acid a valuable tool for studying the mechanisms of epilepsy and for screening potential anticonvulsant drugs.[5]

Downstream consequences of GAD inhibition by (S)-2-aminopent-4-enoic acid.

Quantitative Data

The inhibitory potency of (S)-2-aminopent-4-enoic acid and its metabolite, as well as its in vivo efficacy in inducing seizures, have been quantified in several studies.

Table 1: In Vitro Inhibition of Glutamate Decarboxylase (GAD)

| Compound | Inhibition Constant (Ki) | Species/Tissue |

| (S)-2-Aminopent-4-enoic acid | ~50 mM | Not Specified |

| 2-Keto-4-pentenoic acid (KPA) | 1 µM | Not Specified |

Table 2: In Vivo Seizure Induction Data

| Parameter | Value | Animal Model | Route of Administration |

| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) |

| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified |

| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) |

| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) |

| Effective Concentration Range | 30 - 300 mM | Zebrafish Larvae | Immersion |

| Doses for Focal and Generalized Seizures | 100 - 250 mg/kg | Rats | Intraperitoneal (i.p.) |

Experimental Protocols

In Vitro Glutamate Decarboxylase (GAD) Activity Assay (Radiometric)

This assay measures the conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂ and GABA.

Materials:

-

Brain tissue homogenate (e.g., from mouse cortex) in buffer (e.g., 50 mM potassium phosphate, pH 7.2, with 0.2 mM pyridoxal 5'-phosphate).

-

L-[1-¹⁴C]glutamic acid.

-

(S)-2-Aminopent-4-enoic acid or 2-keto-4-pentenoic acid for inhibition studies.

-

2 M Sulfuric acid (to stop the reaction).

-

CO₂ trapping agent (e.g., hyamine hydroxide).

-

Scintillation vials and cocktail.

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge to obtain a supernatant containing GAD.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the inhibitor at 37°C for 15 minutes.

-

Reaction Initiation: Add L-[1-¹⁴C]glutamic acid to start the reaction. Incubate at 37°C for 30 minutes in a sealed vial with a center well containing the CO₂ trapping agent.

-

Reaction Termination: Stop the reaction by injecting sulfuric acid into the reaction mixture.

-

CO₂ Trapping: Allow the released ¹⁴CO₂ to be trapped by the agent in the center well for 60 minutes at room temperature.

-

Quantification: Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Workflow for in vitro GAD inhibition assay.

In Vivo Seizure Induction in Mice

Materials:

-

(S)-2-Aminopent-4-enoic acid.

-

Sterile 0.9% saline solution.

-

Adult mice (e.g., C57BL/6, 8-12 weeks old).

-

Syringes and needles (25-27 gauge).

-

Observation chambers.

-

Video recording equipment.

Procedure:

-

Solution Preparation: Prepare a fresh solution of (S)-2-aminopent-4-enoic acid in sterile saline on the day of the experiment. For a dose of 1.0 mmol/kg in a 25g mouse, 2.88 mg of the compound is needed.

-

Animal Handling and Injection: Weigh each mouse for accurate dose calculation. Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

Behavioral Observation: Immediately place the mouse in an individual observation chamber and record its behavior continuously for at least 4 hours.

-

Seizure Scoring: Score seizure activity using a modified Racine scale, noting the latency to the first seizure, and the duration and frequency of seizure events.

Other Biological Considerations and Applications

While the primary application of (S)-2-aminopent-4-enoic acid is as a research tool to study GABAergic neurotransmission and epilepsy, its unique structure as a chiral, non-proteinogenic amino acid also makes it a potential building block, or synthon, in the asymmetric synthesis of more complex molecules. There is limited evidence of its natural occurrence.

Conclusion

(S)-2-Aminopent-4-enoic acid is a molecule whose biological function is intrinsically linked to its stereochemistry. As the L-enantiomer, it serves as a pro-drug that, upon metabolic activation, irreversibly inhibits glutamate decarboxylase, leading to a profound decrease in GABA levels and subsequent neuronal hyperexcitability. This property has established it as an invaluable tool in neuroscience research, particularly in the study of epilepsy and inhibitory neurotransmission. The detailed quantitative data and experimental protocols provided in this guide offer a robust resource for researchers and drug development professionals working in this field.

References

- 1. avidorganics.net [avidorganics.net]

- 2. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 3. An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Allylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of L-Allylglycine hydrochloride. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical methods.

Physicochemical Properties

L-Allylglycine hydrochloride is the hydrochloride salt of L-allylglycine, an unnatural amino acid. It is a white to off-white solid material.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂·HCl | [1][2] |

| Molecular Weight | 151.59 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 283 °C (decomposes) | [1] |

| Solubility | Soluble in water (50 mg/mL), PBS (pH 7.2, 10 mg/mL).[3][4][5] Sparingly soluble in DMSO (<1 mg/mL).[3] | |

| InChI Key | DIDZZOWASZMNQW-WCCKRBBISA-N | [1][2] |

| Canonical SMILES | C=CCC(C(=O)O)N.Cl | [1] |

| CAS Number | 195316-72-4 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of L-Allylglycine hydrochloride. Below are the expected spectral data and general methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O): The proton NMR spectrum is expected to show signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-

δ ~5.8-6.0 ppm (m, 1H): Corresponds to the vinyl proton (-CH=CH₂).

-

δ ~5.2-5.4 ppm (m, 2H): Corresponds to the terminal vinyl protons (=CH₂).

-

δ ~4.1-4.3 ppm (t, 1H): Corresponds to the α-proton (-CH(NH₃⁺)-).

-

δ ~2.6-2.8 ppm (m, 2H): Corresponds to the allylic protons (-CH₂-CH=).

¹³C NMR (125 MHz, D₂O): The carbon NMR spectrum provides information about the carbon skeleton.

-

δ ~175 ppm: Carboxylic acid carbon (-COOH).

-

δ ~132 ppm: Vinyl carbon (-CH=).

-

δ ~120 ppm: Terminal vinyl carbon (=CH₂).

-

δ ~55 ppm: α-carbon (-CH(NH₃⁺)-).

-

δ ~35 ppm: Allylic carbon (-CH₂-).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in L-Allylglycine hydrochloride. The solid sample is typically prepared as a KBr pellet.

-

~3100-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium group.

-

~1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1640 cm⁻¹ (weak): C=C stretch of the alkene.

-

~1600-1500 cm⁻¹ (medium): N-H bend of the ammonium group.

-

~1400 cm⁻¹ (medium): O-H bend of the carboxylic acid.

-

~990 and 910 cm⁻¹ (medium): Out-of-plane C-H bends of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for this analysis.

-

Molecular Ion (M⁺): The molecular ion peak for the free base (L-Allylglycine) is expected at m/z 115.13.

-

Key Fragments: Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂H, 45 Da) and side-chain fragmentation. Expected fragments include:

-

m/z 70: [M - COOH]⁺

-

m/z 41: [C₃H₅]⁺ (allyl cation)

-

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of L-Allylglycine hydrochloride.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry L-Allylglycine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rate of 10-20 °C/minute initially to approach the expected melting point. c. The heating rate is then reduced to 1-2 °C/minute when the temperature is within 20 °C of the expected melting point. d. The temperature at which the first drop of liquid appears is recorded as the onset of melting. e. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported. For L-Allylglycine hydrochloride, decomposition is observed at the melting point.[1]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of L-Allylglycine hydrochloride is added to a known volume of the solvent (e.g., water, PBS) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: The concentration of L-Allylglycine hydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Spectroscopic Analysis Protocols

3.3.1. NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of L-Allylglycine hydrochloride is dissolved in ~0.6 mL of a deuterated solvent (e.g., D₂O) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP for D₂O).

3.3.2. FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of L-Allylglycine hydrochloride is finely ground with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.

-

Data Processing: The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

3.3.3. Mass Spectrometry:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Biological Activity and Signaling Pathway

L-Allylglycine is a well-known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[3][6][7] Inhibition of GAD leads to a reduction in GABA levels in the brain, which can cause neuronal hyperexcitability and seizures.[6] This property makes L-allylglycine a valuable tool in neuroscience research for studying the mechanisms of epilepsy.[8]

Experimental Workflow for Seizure Induction in Mice

L-Allylglycine hydrochloride is frequently used to induce experimental seizures in animal models to study epilepsy and screen potential anticonvulsant drugs.[8]

Safety Information

L-Allylglycine hydrochloride is a hazardous substance and should be handled with appropriate precautions.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]

-

First Aid:

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. omicsonline.org [omicsonline.org]

- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of (S)-2-Aminopent-4-enoic Acid as a GABA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopent-4-enoic acid, commonly known as (S)-allylglycine, is a potent neuropharmacological research tool used to induce convulsions and model epilepsy in preclinical studies. Its primary mechanism of action is the inhibition of γ-aminobutyric acid (GABA) synthesis, leading to a reduction of the principal inhibitory neurotransmitter in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanism by which (S)-allylglycine inhibits GABA synthesis, with a focus on its interaction with glutamate decarboxylase (GAD). This document details the biochemical pathways, quantitative inhibition data, experimental methodologies for assessing its activity, and the logical framework of its inhibitory action.

Introduction

The delicate equilibrium between excitatory and inhibitory neurotransmission is paramount for maintaining normal brain function. GABA, the primary inhibitory neurotransmitter, is synthesized from the excitatory neurotransmitter glutamate via the action of the enzyme glutamate decarboxylase (GAD). (S)-2-Aminopent-4-enoic acid serves as a classical inhibitor of GAD, thereby disrupting this balance and leading to a state of neuronal hyperexcitability.[1] Understanding the precise mechanism of its inhibitory action is crucial for its application in neuroscience research and for the broader understanding of GABAergic neurotransmission.

The GABA Synthesis Pathway and the Role of Glutamate Decarboxylase (GAD)

GABA is synthesized in the presynaptic terminals of GABAergic neurons. The sole enzymatic step in this synthesis is the irreversible α-decarboxylation of L-glutamate, a reaction catalyzed by GAD. This enzyme exists in two major isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct subcellular localizations and regulatory properties. GAD requires pyridoxal 5'-phosphate (PLP) as a cofactor, which is covalently bound to a lysine residue in the enzyme's active site via a Schiff base. (S)-2-Aminopent-4-enoic acid is a non-specific inhibitor of both GAD isoforms.[2]

Caption: The enzymatic conversion of glutamate to GABA by GAD.

Mechanism of Action: Suicide Inhibition

(S)-2-Aminopent-4-enoic acid is a classic example of a "suicide inhibitor." In this mechanism, the inhibitor itself is not the reactive species. Instead, it acts as a substrate for the target enzyme, which then converts it into a highly reactive molecule. This newly formed molecule subsequently binds irreversibly to the enzyme's active site, leading to its inactivation.[1]

Metabolic Activation

In vivo, (S)-2-aminopent-4-enoic acid is not the primary inhibitor of GAD. It is first metabolized, primarily through transamination, to its corresponding α-keto acid, 2-keto-4-pentenoic acid (KPA).[1] KPA is a significantly more potent inhibitor of GAD than its parent compound.[1]

Irreversible Inhibition by 2-Keto-4-Pentenoic Acid (KPA)

The irreversible inhibition of GAD by KPA is a multi-step process that involves the enzyme's PLP cofactor. The proposed mechanism is as follows:

-

Binding to the Active Site: KPA enters the active site of GAD.

-

Schiff Base Formation: The α-keto group of KPA is thought to form a Schiff base with the amino group of the PLP cofactor, displacing the lysine residue of the enzyme that is normally bound to PLP.[1]

-

Michael Addition: The key to the irreversible nature of the inhibition lies in the allylic double bond of KPA. It is hypothesized that a nucleophilic residue within the GAD active site performs a Michael addition reaction, attacking the double bond.[1]

-

Covalent Modification: This attack results in the formation of a stable, covalent bond between KPA and the enzyme, leading to the irreversible inactivation of GAD.[1]

Caption: Proposed mechanism of GAD inhibition by KPA.

Quantitative Data on GAD Inhibition

The inhibitory potency of (S)-2-aminopent-4-enoic acid and its active metabolite, KPA, has been determined in vitro. The data clearly demonstrates that KPA is a substantially more potent inhibitor of GAD.

| Compound | Inhibition Constant (Ki) | Species/Tissue |

| (+)-Allylglycine | ~50 mM | in vitro |

| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM | in vitro |

Table 1: Inhibitory constants of (+)-allylglycine and its metabolite on GAD.[1]

Experimental Protocols for GAD Activity Assays

Several methods can be employed to measure GAD activity and its inhibition. The choice of assay depends on the available equipment, desired sensitivity, and throughput.

General Experimental Workflow

Caption: General workflow for an in vitro GAD inhibition assay.

Radiometric Assay

This is a classic and highly sensitive method for measuring GAD activity.

-

Principle: This assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]glutamate.

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 6.8-7.2), pyridoxal 5'-phosphate (PLP), and L-[1-¹⁴C]glutamate.

-

Procedure:

-

The enzyme preparation is pre-incubated with or without the inhibitor.

-

The reaction is initiated by the addition of L-[1-¹⁴C]glutamate.

-

The reaction is incubated at 37°C in a sealed vessel containing a trapping agent for CO₂ (e.g., a filter paper soaked in a basic solution like hyamine hydroxide).

-

The reaction is terminated by the injection of an acid (e.g., sulfuric acid), which stops the enzymatic reaction and facilitates the release of all dissolved ¹⁴CO₂.

-

The trapped ¹⁴CO₂ is quantified by liquid scintillation counting.

-

HPLC-Based Assay

This method offers high specificity and allows for the direct measurement of GABA.

-

Principle: GABA produced in the enzymatic reaction is derivatized and then quantified by High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

The GAD enzymatic reaction is performed as described above (using non-radiolabeled glutamate).

-

The reaction is terminated, and the proteins are precipitated (e.g., with perchloric acid or by boiling).

-

The supernatant containing GABA is collected.

-

GABA is derivatized with a fluorogenic or chromogenic reagent (e.g., o-phthalaldehyde (OPA) or dansyl chloride) to enable detection.

-

The derivatized GABA is separated and quantified using a reverse-phase HPLC column with either fluorescence or UV detection.

-

Spectrophotometric/Fluorometric Assays

These assays are often coupled enzymatic reactions and are suitable for higher throughput screening.

-

Principle: The production of GABA is coupled to another enzymatic reaction that results in a change in absorbance or fluorescence. For example, GABA can be converted by GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH) to succinate, with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm or fluorometrically.

-

Reaction Mixture: In addition to the GAD reaction components, the mixture contains GABA-T, SSADH, α-ketoglutarate, and NADP⁺.

-

Procedure:

-

All reaction components, including the coupling enzymes and substrates, are mixed with the enzyme preparation and inhibitor.

-

The reaction is initiated by the addition of L-glutamate.

-

The change in absorbance at 340 nm or fluorescence is monitored over time in a microplate reader.

-

Downstream Consequences of GAD Inhibition

The inhibition of GAD by (S)-2-aminopent-4-enoic acid leads to a rapid decrease in brain GABA levels. This reduction in the major inhibitory neurotransmitter results in a disinhibition of neuronal circuits, leading to hyperexcitability and, at sufficient doses, overt convulsive seizures. This makes (S)-allylglycine an invaluable tool for studying the pathophysiology of epilepsy and for screening potential anticonvulsant drugs.

Conclusion

(S)-2-Aminopent-4-enoic acid is a potent inhibitor of GABA synthesis through its action as a suicide inhibitor of glutamate decarboxylase. Its in vivo activity is primarily mediated by its metabolite, 2-keto-4-pentenoic acid, which irreversibly inactivates GAD via a proposed Michael addition mechanism involving the enzyme's PLP cofactor. The significant difference in inhibitory potency between the parent compound and its metabolite highlights the importance of metabolic activation in its mechanism of action. The detailed understanding of its biochemical mechanism, coupled with robust experimental protocols for its study, solidifies the role of (S)-allylglycine as a critical tool for researchers in the fields of neuroscience and drug development.

References

Spectroscopic and Mass Spectrometric Analysis of (S)-2-Aminopent-4-enoic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for (S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-Allylglycine hydrochloride. This compound is a derivative of the amino acid glycine and is of interest to researchers in various fields, including neuroscience and medicinal chemistry. This document presents available data in a structured format, details experimental protocols, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| Synonyms | L-Allylglycine hydrochloride, (S)-(-)-2-Amino-4-pentenoic acid hydrochloride |

| CAS Number | 195316-72-4 |

| Molecular Formula | C₅H₉NO₂·HCl |

| Molecular Weight | 151.59 g/mol [1][] |

| Chemical Structure | (See Figure 1 below) |

Spectroscopic Data

¹H NMR Data

The following table presents the ¹H NMR data for the closely related compound, (S)-Methyl 2-aminopent-4-enoate hydrochloride, which provides a reasonable approximation of the expected chemical shifts and splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for (S)-Methyl 2-aminopent-4-enoate hydrochloride

| Atom Number (See Fig. 1) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.0-4.2 | m | - |

| H3 | ~2.6-2.8 | m | - |

| H4 | ~5.8-6.0 | m | - |

| H5 | ~5.2-5.4 | m | - |

| H5' | ~5.2-5.4 | m | - |

Note: Data is for the methyl ester hydrochloride in CD₃OD. The chemical shifts for the carboxylic acid hydrochloride are expected to be similar, though the absence of the methyl ester singlet at ~3.7 ppm would be a key difference.

¹³C NMR Data

Experimentally determined ¹³C NMR data for this compound is not available. The following are predicted chemical shifts based on computational models and comparison with similar structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Atom Number (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |

| C1 | ~170-175 |

| C2 | ~52-56 |

| C3 | ~35-39 |

| C4 | ~130-134 |

| C5 | ~118-122 |

Note: These are estimated values and should be confirmed by experimental data.

Mass Spectrometry Data

The following table summarizes the mass spectrometry data for the free base of the racemic mixture, dl-c-Allylglycine. The fragmentation pattern of the core molecule is expected to be consistent for the (S)-enantiomer and its hydrochloride salt, with the molecular ion peak of the free base observed at m/z 115. For the hydrochloride salt, the free base is typically observed after loss of HCl.

Table 3: Mass Spectrometry Data for dl-c-Allylglycine (Free Base)

| m/z | Interpretation |

| 115 | [M]⁺ (Molecular ion of the free base) |

| 70 | [M - COOH]⁺ |

| 56 | [M - COOH - NH₂]⁺ or [C₄H₈]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Data obtained from NIST Mass Spectrometry Data Center for the racemic free base.[3]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this specific molecule are not widely published. However, the following are generalized procedures that are standard in the field for this type of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. The mass analyzer can be of various types, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting fragment ions are separated by the mass analyzer to produce a mass spectrum that is characteristic of the molecule's structure.

-

Visualizations

To further aid in the interpretation of the spectroscopic data and experimental procedures, the following diagrams are provided.

Caption: Chemical structure of (S)-2-Aminopent-4-enoic acid with numbered carbon atoms.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of Hydrochloride Salt Forms

Introduction